molecular formula C27H26N6O2S B15025859 6-Methyl-3-{4-methyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}[1,2,4]triazolo[3,4-a]phthalazine

6-Methyl-3-{4-methyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}[1,2,4]triazolo[3,4-a]phthalazine

Cat. No.: B15025859
M. Wt: 498.6 g/mol
InChI Key: GESKJQSUDSDRQL-UHFFFAOYSA-N
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Description

1-(2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENESULFONYL)-4-PHENYLPIPERAZINE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENESULFONYL)-4-PHENYLPIPERAZINE typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to scale up the synthesis while maintaining the desired purity and yield. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-(2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENESULFONYL)-4-PHENYLPIPERAZINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

1-(2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENESULFONYL)-4-PHENYLPIPERAZINE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENESULFONYL)-4-PHENYLPIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal agent with a triazole ring.

    Voriconazole: Another antifungal agent with a triazole ring.

    Trazodone: An antidepressant with a triazole ring.

    Nefazodone: Another antidepressant with a triazole ring

Uniqueness

1-(2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENESULFONYL)-4-PHENYLPIPERAZINE is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H26N6O2S

Molecular Weight

498.6 g/mol

IUPAC Name

6-methyl-3-[4-methyl-3-(4-phenylpiperazin-1-yl)sulfonylphenyl]-[1,2,4]triazolo[3,4-a]phthalazine

InChI

InChI=1S/C27H26N6O2S/c1-19-12-13-21(26-28-29-27-24-11-7-6-10-23(24)20(2)30-33(26)27)18-25(19)36(34,35)32-16-14-31(15-17-32)22-8-4-3-5-9-22/h3-13,18H,14-17H2,1-2H3

InChI Key

GESKJQSUDSDRQL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C3N2N=C(C4=CC=CC=C43)C)S(=O)(=O)N5CCN(CC5)C6=CC=CC=C6

Origin of Product

United States

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